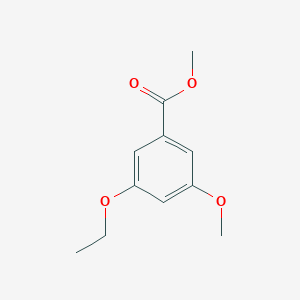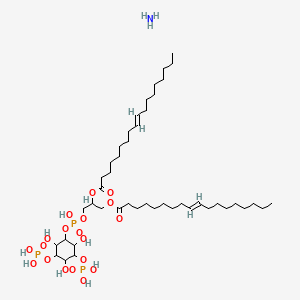
tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, a 2,6-dimethoxyphenyl group, and a hydroxyazetidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Attachment of the 2,6-Dimethoxyphenyl Group: The 2,6-dimethoxyphenyl group can be attached through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions:
Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents are commonly employed.
Major Products:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols, amines, and hydrocarbons.
Substitution Products: Various substituted azetidines with different functional groups.
科学研究应用
Chemistry:
Ligand Synthesis: The compound can be used as a ligand in coordination chemistry to form metal complexes.
Catalysis: It can serve as a catalyst or a catalyst precursor in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Agriculture: It may find applications in the development of agrochemicals, including pesticides and herbicides.
作用机制
The mechanism of action of tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, modulating their activity. The tert-butyl and 2,6-dimethoxyphenyl groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
- tert-Butyl 3-(2,6-dimethoxyphenyl)-2-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-(2,6-dimethoxyphenyl)-3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(2,6-dimethoxyphenyl)-3-methoxyazetidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups (hydroxy, amino, methoxy) in similar compounds can lead to variations in their chemical reactivity and biological activity.
- Unique Properties: tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC 名称 |
tert-butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)22-14(18)17-9-16(19,10-17)13-11(20-4)7-6-8-12(13)21-5/h6-8,19H,9-10H2,1-5H3 |
InChI 键 |
OKNGNIOLPLEDSE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=C2OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)



![1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)




